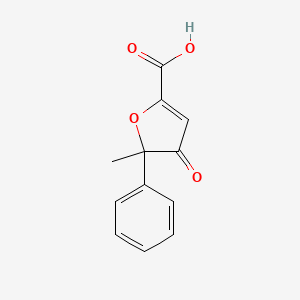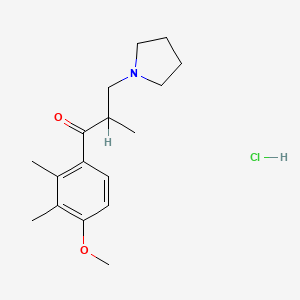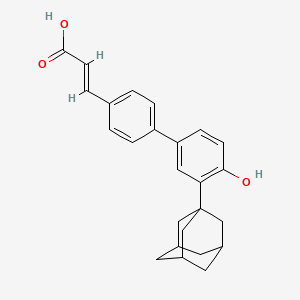
Ahr-13268D
Overview
Description
Ahr-13268D is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring through a propoxy chain The piperidine ring is further substituted with a bis(4-fluorophenyl)hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ahr-13268D typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent to form 4-(bis(4-fluorophenyl)hydroxymethyl)piperidine.
-
Linking the Propoxy Chain: : The next step involves the introduction of the propoxy chain. This can be achieved by reacting the piperidine intermediate with 3-bromopropanol under basic conditions to form the propoxy-substituted piperidine.
-
Formation of the Benzoic Acid Moiety: : The final step involves the esterification of the propoxy-substituted piperidine with 4-hydroxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a ketone or carboxylic acid derivative.
-
Reduction: : Reduction reactions can target the benzoic acid moiety, converting it to a benzyl alcohol derivative.
-
Substitution: : The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-(3-(4-(bis(4-fluorophenyl)ketone)-1-piperidinyl)propoxy)benzoic acid.
Reduction: Formation of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound is of interest for its potential therapeutic properties. It is being investigated as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability, solubility, or bioavailability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The bis(4-fluorophenyl)hydroxymethyl group is believed to play a crucial role in binding to these targets, while the piperidine ring and benzoic acid moiety contribute to the overall stability and specificity of the interaction.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within the cell, modulating their activity.
Ion Channels: The compound may affect the function of ion channels, altering the flow of ions across cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-(Bis(4-chlorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with chlorine atoms instead of fluorine.
4-(3-(4-(Bis(4-methylphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methyl groups instead of fluorine.
4-(3-(4-(Bis(4-methoxyphenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These properties make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
130838-11-8 |
|---|---|
Molecular Formula |
C28H28F2NNaO4 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
sodium;4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]benzoate |
InChI |
InChI=1S/C28H29F2NO4.Na/c29-24-8-4-21(5-9-24)28(34,22-6-10-25(30)11-7-22)23-14-17-31(18-15-23)16-1-19-35-26-12-2-20(3-13-26)27(32)33;/h2-13,23,34H,1,14-19H2,(H,32,33);/q;+1/p-1 |
InChI Key |
MNTCVCOGLDBELB-UHFFFAOYSA-M |
SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
130838-11-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid AHR 13268D AHR-13268D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)


![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)




